2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Description
The compound you’re asking about seems to be a complex organic molecule containing furan, triazole, and sulfanyl groups . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms. Sulfanyl group (–SH), also called mercapto group, is a functional group that consists of a sulfur atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of the compound would be complex due to the presence of multiple functional groups. The furan rings, triazole ring, and sulfanyl group would all contribute to the overall structure .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Structural Studies and Synthesis
The synthesis and structural analysis of compounds related to 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been a subject of interest due to their complex chemical behavior and potential applications. For instance, the study on thiol-thione tautomeric forms recognition exemplifies the intricate balance of structural forms these compounds can exhibit, highlighting the significance of NMR spectra and theoretical calculations in determining their tautomeric states (Siwek et al., 2008).
Catalytic and Synthetic Applications
The development of novel catalysts, such as supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles, has been explored for the synthesis of furan derivatives, showcasing high catalytic activity, good recoverability, and reusability (Khodaei et al., 2018). These advancements underscore the utility of such compounds in facilitating efficient chemical reactions.
Antimicrobial Activity
Research on the antimicrobial properties of new derivatives has revealed moderate activity against a range of pathogens, indicating a potential for pharmaceutical applications. Specific modifications in the chemical structure, such as the introduction of certain radicals, can significantly enhance antimicrobial efficacy, especially against Staphylococcus aureus (Danilchenko & Parchenko, 2017).
Urease Inhibition
The synthesis and characterization of dinuclear cobalt and nickel complexes with a mercaptoacetic acid substituted 1,2,4-triazole ligand have demonstrated strong urease inhibitory activities. These findings suggest a promising direction for the development of new inhibitors that could be useful in treating diseases related to urease activity (Fang et al., 2019).
Antioxidant and Antitumor Activities
The exploration of cyclobutane containing triazoles derivatives has revealed compounds with significant antioxidant and antitumor activities. Such studies are crucial for the development of new therapeutic agents, providing insights into the structural features that contribute to biological efficacy (Koparir, 2019).
Organic-Inorganic Hybrid Materials
The synthesis of organic-inorganic hybrid perovskite-type materials incorporating triazole ring-containing compounds opens new avenues in materials science. These compounds exhibit interesting intermolecular interactions and structural characteristics, offering potential applications in various technological domains (Fizer et al., 2021).
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-11(18)8-21-13-15-14-12(10-4-2-6-20-10)16(13)7-9-3-1-5-19-9/h1-6H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRIEGTYGKUHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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